molecular formula C22H15BrN2 B1269890 2-(4-Bromophenyl)-4,6-diphenylpyrimidine CAS No. 457613-56-8

2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Cat. No.: B1269890
CAS No.: 457613-56-8
M. Wt: 387.3 g/mol
InChI Key: QLYUAISAKGDXCW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,6-diphenylpyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with bromophenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 4-bromophenylboronic acid with 4,6-diphenylpyrimidine under the catalysis of palladium(0) and a base such as potassium carbonate in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4,6-diphenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of 2-(4-aminophenyl)-4,6-diphenylpyrimidine.

    Substitution: Formation of 2-(4-mercaptophenyl)-4,6-diphenylpyrimidine.

Scientific Research Applications

2-(4-Bromophenyl)-4,6-diphenylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-4,6-diphenylpyrimidine exerts its effects involves its interaction with molecular targets such as DNA and proteins. In photodynamic therapy, the compound generates reactive oxygen species upon light irradiation, leading to the destruction of cancer cells . The molecular pathways involved include the induction of apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4,6-diphenylpyrimidine
  • 2-(4-Fluorophenyl)-4,6-diphenylpyrimidine
  • 2-(4-Methylphenyl)-4,6-diphenylpyrimidine

Uniqueness

2-(4-Bromophenyl)-4,6-diphenylpyrimidine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom enhances the compound’s ability to participate in cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-bromophenyl)-4,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2/c23-19-13-11-18(12-14-19)22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYUAISAKGDXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457613-56-8
Record name 2-(4-Bromophenyl)-4,6-diphenylpyrimidine
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